molecular formula C12H15NO5 B13221764 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid

Cat. No.: B13221764
M. Wt: 253.25 g/mol
InChI Key: MYZDESJVLBIQBI-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid is an alanine derivative with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid (TFA) for deprotection .

Major Products

The major products formed from these reactions include various derivatives of alanine, such as oxo-alanine, amine-alanine, and other substituted alanine derivatives .

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid is unique due to its specific structure, which allows for selective interactions with enzymes and receptors. Its benzyloxycarbonyl protective group provides stability and facilitates various synthetic transformations, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-methyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid

InChI

InChI=1S/C12H15NO5/c1-12(2,10(14)15)18-13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

MYZDESJVLBIQBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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